4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylphenyl)benzene sulfonamide
- 4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine
Uniqueness
4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23N3O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-methyl-2-(4-methylanilino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23N3O/c1-14-4-8-17(9-5-14)18-12-20-22(21(27)13-18)16(3)24-23(26-20)25-19-10-6-15(2)7-11-19/h4-11,18H,12-13H2,1-3H3,(H,24,25,26) |
InChI Key |
XBGCROBYEOMNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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